Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₂₁N₃O₃. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound features a piperazine ring substituted with a tert-butyl group and a methylcarbamoyl group, making it a versatile intermediate in various chemical reactions.
Mechanism of Action
Target of Action
It is known that similar compounds are often used in the synthesis of bioactive molecules and drug substances .
Mode of Action
Similar compounds are known to undergo reactions with various aryl halides to form corresponding amine derivatives .
Result of Action
It is known that similar compounds can be used in the synthesis of bioactive molecules and drug substances .
Action Environment
It is known that thermal decomposition of similar compounds can lead to the release of irritating gases and vapors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified using standard techniques such as recrystallization or chromatography.
N-Boc-piperazine: is reacted with in the presence of a suitable base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methylcarbamoyl groups are replaced by other functional groups.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to yield piperazine derivatives and tert-butyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the piperazine ring.
Scientific Research Applications
Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperazine: Similar in structure but lacks the methylcarbamoyl group.
N-Boc-piperazine: Another related compound used in organic synthesis.
tert-Butyl piperazine-1-carboxylate: Similar but without the methylcarbamoyl substitution.
Uniqueness
Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate is unique due to the presence of both the tert-butyl and methylcarbamoyl groups, which enhance its reactivity and stability. This combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Properties
IUPAC Name |
tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-7-5-13(6-8-14)9(15)12-4/h5-8H2,1-4H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWZXLMLVGRVFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609693 | |
Record name | tert-Butyl 4-(methylcarbamoyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
652154-14-8 | |
Record name | tert-Butyl 4-(methylcarbamoyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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